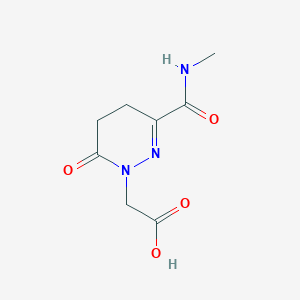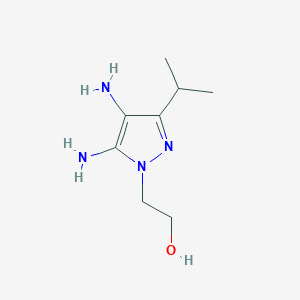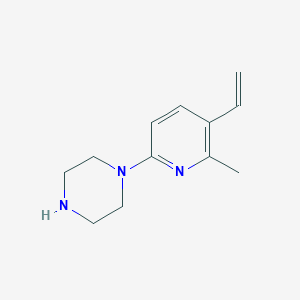![molecular formula C13H11N3O B11788765 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B11788765.png)
1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one: is a heterocyclic compound that features a fused ring system combining a pyridine and a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one can be synthesized through various methods. One common approach involves the reaction of acylpyruvic acids with 2,3-diaminopyridine under mild conditions . Another method includes the cyclization of appropriate precursors in the presence of suitable catalysts .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated ring systems.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific molecular targets makes it a promising candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity .
Comparaison Avec Des Composés Similaires
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
- 1H-pyrrolo[2,3-b]pyridine derivatives
Comparison: 1-Phenyl-1,2-dihydropyrido[3,4-b]pyrazin-3(4H)-one is unique due to its specific ring structure and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H11N3O |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
1-phenyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-9-16(10-4-2-1-3-5-10)12-6-7-14-8-11(12)15-13/h1-8H,9H2,(H,15,17) |
Clé InChI |
YTIXRIAFFOHKLL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(N1C3=CC=CC=C3)C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11788714.png)
![(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B11788717.png)




![4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole](/img/structure/B11788748.png)

